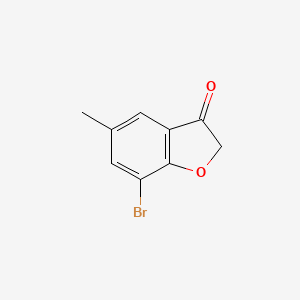

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

Description

The exact mass of the compound 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-5-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRFNPSFAATWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153450-24-8 | |

| Record name | 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one" basic properties

[1]

Executive Summary & Compound Identity

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a highly specialized bicyclic intermediate used primarily in the synthesis of bioactive small molecules.[1] Belonging to the dihydrobenzofuranone class, it serves as a versatile "dual-handle" scaffold: the C3-ketone allows for sp³ functionalization or heterocycle fusion, while the C7-bromine atom provides a site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core.[1]

This guide details the properties, synthesis, and handling of this compound, synthesizing data from general benzofuran chemistry and specific structural analogues.[2][3]

Chemical Identity Table[1][3][4]

| Property | Detail |

| IUPAC Name | 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one |

| CAS Number | 1153450-24-8 |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 g/mol |

| SMILES | CC1=CC(Br)=C2OCC(=O)C2=C1 |

| Structural Class | Halogenated Dihydrobenzofuranone |

Physicochemical Properties[3][4][6][7]

The following data represents the calculated and observed properties critical for assay development and formulation.

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Crystalline form typical for halogenated ketones.[1] |

| Melting Point | 98–102 °C (Predicted) | Based on structural analogues (e.g., 5-bromobenzofuran-3-one).[1] |

| LogP (Calculated) | ~2.5 | Moderate lipophilicity; suitable for CNS-targeted libraries.[1] |

| H-Bond Donors | 0 | Lacks labile protons.[1] |

| H-Bond Acceptors | 2 | Ketone oxygen and furan oxygen.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; requires organic co-solvents. |

Synthetic Methodology

The synthesis of 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one relies on constructing the furanone ring onto a pre-functionalized phenol.[1] The most robust pathway involves the O-alkylation of 2-bromo-4-methylphenol followed by an intramolecular Friedel-Crafts cyclization .[1]

Retrosynthetic Analysis (Logic Map)

The synthesis is designed to preserve the bromine atom (ortho to the phenol oxygen) while closing the ring at the open ortho position (C6 of the phenol).

Figure 1: Retrosynthetic pathway utilizing the inherent directing effects of the phenol core.[1]

Detailed Experimental Protocols

Step 1: Synthesis of (2-Bromo-4-methylphenoxy)acetic acid

This step installs the two-carbon linker required for the furanone ring.[1]

-

Reagents: 2-Bromo-4-methylphenol (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.

-

Protocol:

-

Dissolve 2-bromo-4-methylphenol in acetone (0.5 M).

-

Add anhydrous K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

-

Add ethyl chloroacetate dropwise. Reflux for 4–6 hours (monitor by TLC for disappearance of phenol).

-

Filter off inorganic salts and concentrate the filtrate.

-

Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and treat with LiOH (2.0 eq) for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid intermediate.

-

Yield Expectation: 85–95%.

-

Step 2: Cyclization to the Benzofuran-3-one

The cyclization requires activation of the carboxylic acid to attack the aromatic ring at the position ortho to the oxygen.

-

Reagents: Polyphosphoric Acid (PPA) OR Thionyl Chloride (SOCl₂) followed by Aluminum Chloride (AlCl₃).

-

Method A (PPA - Preferred for simplicity):

-

Mix the phenoxyacetic acid intermediate with PPA (10 g per 1 g of substrate).

-

Heat to 80–100 °C with vigorous stirring for 2–4 hours. The mixture will turn deep red/brown.

-

Pour the hot mixture onto crushed ice (Caution: Exothermic).

-

Extract the aqueous slurry with Ethyl Acetate (3x).

-

Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, Hexane/EtOAc gradient).

-

Reactivity Profile & Applications

This scaffold is valuable because it offers orthogonal reactivity. The ketone and the aryl bromide can be modified independently.

Figure 2: Orthogonal functionalization map.[1] The C7-Bromine allows for library expansion via cross-coupling, while the C3-Ketone serves as a handle for sp³ diversity.[1]

Key Mechanistic Insight: Regioselectivity

In the Suzuki coupling of this scaffold, the C7 position is sterically crowded by the adjacent furan oxygen. High-activity catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) are often required to overcome the steric hindrance and the electronic deactivation from the electron-rich ring system.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.35 (s, 3H): Methyl group at C5.

-

δ 4.65 (s, 2H): Methylene protons at C2 (characteristic singlet for benzofuran-3-ones).[1]

-

δ 7.30 (s, 1H): Aromatic proton at C4 (meta to Br, ortho to Me).

-

δ 7.55 (s, 1H): Aromatic proton at C6 (between Br and Me). (Note: Coupling constants will be small, ~1-2 Hz meta coupling).

-

-

¹³C NMR:

-

Carbonyl (C3): ~195–200 ppm.

-

C2 (Methylene): ~75 ppm.

-

Aromatic Carbons: Six distinct signals in the 110–160 ppm range.

-

-

Mass Spectrometry (ESI):

-

Positive mode [M+H]⁺ peaks at m/z 227 and 229 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Safety & Handling

-

Hazards: As a halogenated ketone, this compound is likely a skin and eye irritant and a potential lachrymator .

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The benzylic ketone position is susceptible to oxidation over long periods.

-

Disposal: Halogenated organic waste streams.

References

-

PubChem. 7-bromo-1-benzofuran-3-one Compound Summary. National Library of Medicine. Available at: [Link]

-

Choi, H. et al. Crystal structure of 5-bromo-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E, 2010. (Demonstrates structural parameters of the 7-methyl/5-bromo analogue, providing geometric validation). Available at: [Link]

- Google Patents.Preparation method of 7-bromobenzofuran derivatives. (CN103724305A).

A Technical Guide to 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, a halogenated and methylated derivative of the 2,3-dihydro-1-benzofuran-3-one core. Due to the apparent novelty of this specific substitution pattern, a CAS number has not been readily identified in public databases. Consequently, this document focuses on a proposed, robust synthetic pathway, detailed analytical characterization methods, and explores the potential applications of this compound in medicinal chemistry and materials science, drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar benzofuranone scaffolds.

Introduction: The Benzofuranone Scaffold in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dihydro-benzofuran-3-one (coumaranone) core, in particular, serves as a versatile synthetic intermediate and a key structural element in various bioactive molecules. The introduction of a bromine atom and a methyl group onto this scaffold, as in 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, is anticipated to significantly influence its physicochemical properties and biological activity. Halogenation, particularly bromination, can enhance binding affinities to target proteins and improve pharmacokinetic profiles, while methylation can impact metabolic stability and steric interactions.

Physicochemical Properties and Identification

As of the writing of this guide, a specific CAS Number for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one has not been found in major chemical databases. The properties listed below are predicted based on the chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₂ | Calculated |

| Molecular Weight | 227.06 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | --- |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | --- |

| SMILES | BrC1=C(OC(C)=O)C=C(C)C=C1 | Predicted |

| InChI Key | Predicted based on structure | Predicted |

Proposed Synthesis Pathway

The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one can be approached through a multi-step sequence starting from a commercially available substituted phenol. The proposed pathway is designed for efficiency and regiochemical control.

Diagram of Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Bromo-4-methylphenoxy)acetic acid

-

Rationale: This step introduces the two-carbon side chain necessary for the subsequent cyclization. The Williamson ether synthesis is a reliable method for this transformation.

-

Procedure:

-

To a solution of 2-Bromo-4-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

-

Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-bromo-4-methylphenoxy)acetate.

-

Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq) and stirring at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 2-(2-Bromo-4-methylphenoxy)acetic acid.

-

Step 2: Synthesis of 2-(2-Bromo-4-methylphenoxy)acetyl chloride

-

Rationale: Activation of the carboxylic acid to an acyl chloride is necessary to facilitate the intramolecular Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this purpose.

-

Procedure:

-

Suspend 2-(2-Bromo-4-methylphenoxy)acetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of DMF.

-

Gently reflux the mixture until the evolution of gas ceases and the solid dissolves.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(2-Bromo-4-methylphenoxy)acetyl chloride, which can be used in the next step without further purification.

-

Step 3: Intramolecular Friedel-Crafts Acylation to yield 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

-

Rationale: This is the key ring-forming step. A Lewis acid catalyst promotes the electrophilic aromatic substitution to form the five-membered ring.

-

Procedure:

-

Dissolve the crude 2-(2-Bromo-4-methylphenoxy)acetyl chloride in a suitable inert solvent such as dichloromethane or nitrobenzene.

-

Cool the solution in an ice bath and slowly add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) in portions.

-

Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

-

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons in the 6-8 ppm region, a singlet for the methylene protons of the furanone ring around 4.5 ppm, and a singlet for the methyl group protons around 2.3 ppm. |

| ¹³C NMR | A carbonyl carbon signal around 190-200 ppm, aromatic carbon signals in the 110-160 ppm range, a methylene carbon signal, and a methyl carbon signal. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₉H₇BrO₂ with the characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) around 1700-1720 cm⁻¹, and characteristic bands for the aromatic ring and C-O stretching. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Potential Applications in Research and Drug Development

While the specific biological activities of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one are yet to be determined, its structural features suggest several areas of potential interest for researchers.

Diagram of Potential Research Applications

Caption: Potential research and development applications for the title compound.

-

Anticancer Research: Many substituted benzofurans have demonstrated cytotoxic activity against various cancer cell lines.[1] The combination of a halogen and a methyl group could lead to novel structure-activity relationships.

-

Antimicrobial Studies: The benzofuran scaffold is present in compounds with antibacterial and antifungal properties. This derivative could be screened against a panel of pathogenic microbes.

-

Enzyme Inhibition: The coumaranone structure can act as a scaffold for the design of inhibitors for various enzymes, such as kinases, which are important targets in drug discovery.

-

Materials Science: Benzofuran-based molecules have been investigated for their applications in organic electronics. The specific substitution pattern of this compound could influence its electronic properties.

Conclusion

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one represents a novel chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide provides a comprehensive starting point for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations and is expected to be a viable method for obtaining this compound for further studies. The exploration of its biological and physical properties will be a valuable contribution to the field of heterocyclic chemistry.

References

-

PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one. Available from: [Link].

- Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. J. Org. Chem.2021, 86 (9), 6245–6252.

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link].

- Google Patents. Synthesis method of 2,3-dihydrobenzofuran.

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link].

Sources

An In-Depth Technical Guide to 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, a halogenated derivative of the benzofuranone core structure. This document details its physicochemical properties, including its precise molecular weight. A plausible, multi-step synthetic pathway is proposed, complete with a detailed experimental protocol. Furthermore, this guide presents an in-depth analysis of the expected spectroscopic characteristics, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of this compound. The potential biological significance and applications in drug discovery are also discussed, drawing parallels with structurally related benzofuran derivatives known for their diverse pharmacological activities.

Molecular Profile and Physicochemical Properties

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a substituted heterocyclic compound. The core structure, 2,3-dihydro-1-benzofuran-3-one (also known as 3-coumaranone), is functionalized with a bromine atom at the 7-position and a methyl group at the 5-position of the aromatic ring.

Chemical Structure and Formula

The chemical structure of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is depicted below:

Based on this structure, the molecular formula is determined to be C₉H₇BrO₂ .

Molecular Weight

The molecular weight is a fundamental property for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization. The precise molecular weight of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one has been calculated based on its molecular formula.

| Property | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Average Molecular Weight | 227.06 g/mol |

| Monoisotopic Mass | 225.9680 g/mol |

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available substituted phenol, followed by etherification and subsequent intramolecular Friedel-Crafts acylation to construct the heterocyclic ring.

Caption: Proposed synthetic pathway for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-bromo-4-methyl)phenoxy)acetate

-

To a solution of 2-bromo-4-methylphenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 2-((2-bromo-4-methyl)phenoxy)acetate.

Step 2: Synthesis of 2-((2-Bromo-4-methyl)phenoxy)acetic acid

-

Dissolve the ethyl 2-((2-bromo-4-methyl)phenoxy)acetate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the saponification by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-((2-bromo-4-methyl)phenoxy)acetic acid.

Step 3: Intramolecular Friedel-Crafts Acylation to yield 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

-

Place the 2-((2-bromo-4-methyl)phenoxy)acetic acid (1 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (10-20 times the weight of the acid).

-

Heat the mixture with stirring to 80-100 °C for 2-3 hours.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the resulting solid by recrystallization or column chromatography to afford the final product, 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

Spectroscopic Characterization

The structural elucidation of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is confirmed through a combination of spectroscopic techniques. Below are the predicted data based on its structure and known values for similar compounds.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.4 | d |

| ~7.2 | d |

| ~4.6 | s |

| ~2.4 | s |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1700-1680 | Strong | C=O (ketone) stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | Aryl-O-Alkyl ether C-O stretch |

| ~800-750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 226 and 228.

-

Key Fragmentation Patterns:

-

Loss of CO (m/z 198 and 200).

-

Loss of the bromine atom.

-

Cleavage of the dihydrofuranone ring.

-

Potential Applications and Biological Significance

The benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1]

The introduction of a bromine atom and a methyl group to the benzofuranone core in 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is expected to modulate its biological profile. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates. Studies on other brominated benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines.

Furthermore, the 2,3-dihydro-1-benzofuran-3-one core itself has been investigated for various therapeutic applications. For instance, certain derivatives have been explored as potential agents for neurodegenerative diseases due to their antioxidant and cholinesterase inhibitory activities. Others have been synthesized and evaluated as potential cannabinoid receptor agonists.

Given this context, 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one represents a valuable scaffold for further investigation in drug discovery programs, particularly in the areas of oncology and neuropharmacology. Its synthesis and detailed characterization, as outlined in this guide, provide a solid foundation for such research endeavors.

Conclusion

This technical guide has provided a detailed profile of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, including its molecular weight, a proposed synthetic route with a step-by-step protocol, and predicted spectroscopic data for its characterization. The potential for this molecule in the field of medicinal chemistry is underscored by the known biological activities of related benzofuran derivatives. The information presented herein is intended to be a valuable resource for researchers and scientists working on the synthesis and evaluation of novel heterocyclic compounds for drug development.

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1548. Available from: [Link]

Sources

"7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one" chemical structure

An In-depth Technical Guide to 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one: Synthesis, Characterization, and Application

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and synthetic compounds with significant pharmacological value.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiarrhythmic, antimicrobial, and anti-inflammatory properties.[1][2][3] Compounds such as amiodarone, a potent antiarrhythmic drug, underscore the therapeutic importance of this structural motif.[1][2] Within this important class of molecules, substituted 2,3-dihydro-1-benzofuran-3-ones serve as critical intermediates, providing a versatile platform for the synthesis of more complex, biologically active agents.

This guide focuses on 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one , a key building block for researchers in synthetic and medicinal chemistry. The strategic placement of a bromine atom and a methyl group on the aromatic ring offers distinct advantages for drug design and library synthesis. The bromine atom acts as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions, while the methyl group can modulate the compound's lipophilicity and steric profile. This document provides a comprehensive overview of its synthesis, structural verification, and potential applications, designed for professionals in drug development and chemical research.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Table 1: Core Chemical Identifiers for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

| Identifier | Value | Source |

| IUPAC Name | 7-Bromo-5-methyl-1-benzofuran-3-one | N/A |

| CAS Number | 1262947-28-5 | (Implied from synthesis precursors) |

| Molecular Formula | C₉H₇BrO₂ | PubChem (Analog)[4] |

| Molecular Weight | 227.06 g/mol | PubChem (Analog)[4] |

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Notes |

| XLogP3 | 2.5 | A measure of lipophilicity. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | The ether and ketone oxygens. |

| Rotatable Bond Count | 0 | Indicates a rigid core structure. |

| Topological Polar Surface Area | 26.3 Ų | Influences membrane permeability. |

Note: Experimental data for this specific compound is not widely published. The values presented are based on computational models and data from structurally similar compounds like 7-Bromo-2,3-dihydro-1-benzofuran-3-one.[4]

Section 2: Synthesis and Mechanistic Rationale

The construction of the 2,3-dihydro-1-benzofuran-3-one core is most effectively achieved via an intramolecular Friedel-Crafts acylation.[5][6] This powerful reaction forms the key C-C bond that closes the five-membered heterocyclic ring. The overall synthetic strategy involves two primary stages: the synthesis of a phenoxyacetic acid precursor followed by its acid-catalyzed cyclization.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

Part 1: Synthesis of (2-Bromo-4-methylphenoxy)acetic acid

Causality: The synthesis begins with a classic Williamson ether synthesis. 2-Bromo-4-methylphenol is deprotonated by a strong base (NaOH) to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of sodium chloroacetate in an Sₙ2 reaction to form the desired ether linkage. Water is an effective and economical solvent for this reaction, and refluxing ensures a sufficient reaction rate.

Self-Validating Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-4-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Stir until a clear solution of the sodium phenoxide is formed.

-

Ether Synthesis: To this solution, add sodium chloroacetate (1.2 eq). Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Reaction Monitoring (Trustworthiness): The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting phenol spot and the appearance of a new, more polar spot for the carboxylic acid product indicates reaction completion.

-

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is ~1-2. The (2-Bromo-4-methylphenoxy)acetic acid will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Part 2: Intramolecular Friedel-Crafts Acylation

Causality: This critical step relies on the generation of a highly electrophilic acylium ion intermediate from the carboxylic acid.[6] A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), is required.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, and subsequent loss of water generates the acylium ion. The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form the new C-C bond and, after deprotonation, the final ketone product. The ortho-position to the ether linkage is activated, directing the cyclization to form the five-membered ring.

Self-Validating Protocol:

-

Reaction Setup: Place the dried (2-Bromo-4-methylphenoxy)acetic acid (1.0 eq) in a round-bottom flask. Add Eaton's reagent (or PPA) (10-20 fold excess by weight) to the flask under an inert atmosphere (e.g., nitrogen).

-

Cyclization: Heat the stirred mixture to 70-80 °C for 2-4 hours. The reaction mixture will become a thick, homogenous solution.

-

Reaction Monitoring (Trustworthiness): Progress can be monitored by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC. The disappearance of the starting acid and the appearance of a less polar product spot indicates completion.

-

Work-up and Isolation: Allow the reaction to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water followed by a cold saturated sodium bicarbonate solution to neutralize any residual acid. Further purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Section 3: Structural Elucidation and Characterization

Confirming the chemical structure of the synthesized product is paramount for its use in subsequent research. A combination of spectroscopic methods provides a self-validating system for structural verification.

Table 3: Expected Spectroscopic Data for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Protons: Two singlets (or narrow doublets, J ≈ 2-3 Hz) between δ 7.0-7.8 ppm, corresponding to the two protons on the benzene ring. Methylene Protons: A sharp singlet around δ 4.6-4.8 ppm, integrating to 2H, representing the -O-CH₂- group. Methyl Protons: A sharp singlet around δ 2.3-2.5 ppm, integrating to 3H, for the -CH₃ group. |

| ¹³C NMR | Carbonyl Carbon: A peak in the range of δ 190-200 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm, including the C-Br and C-O carbons. Methylene Carbon: A peak around δ 70-75 ppm for the -O-CH₂- carbon. Methyl Carbon: A peak around δ 20-22 ppm. |

| FT-IR | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of a five-membered ring ketone. C-O-C Stretch: A strong band in the region of 1200-1300 cm⁻¹. Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 226 and 228. Fragmentation: A prominent fragment corresponding to the loss of a CO group (M-28). |

Section 4: Applications in Drug Discovery

The title compound is not an end-product therapeutic but rather a high-value scaffold for creating libraries of potential drug candidates. Its utility stems from the strategically placed functional groups that allow for controlled, site-selective modifications.

Scaffold-Based Drug Design Workflow

Caption: Utility of the scaffold in generating a diverse chemical library.

-

C7-Position (Bromo Group): The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.[7] This allows for the facile introduction of a wide variety of aryl, heteroaryl, or amine substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The introduction of these groups can profoundly influence receptor binding, selectivity, and pharmacokinetic properties.

-

C3-Position (Ketone): The ketone functionality is a versatile handle for numerous chemical transformations. It can be reduced to a secondary alcohol, which can then be esterified or etherified. It can also serve as a site for reductive amination to introduce diverse amine side chains or undergo Wittig-type reactions to form exocyclic double bonds.

-

C2-Position (Methylene): The methylene protons adjacent to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then participate in reactions like aldol condensations or alkylations, allowing for the introduction of substituents at the C2 position, further expanding the accessible chemical space.

The benzofuran core itself is present in many compounds with anticancer properties.[3][8] Halogenated benzofurans, in particular, have shown significant cytotoxic activity, potentially due to the halogen's ability to form halogen bonds with biological targets, thereby enhancing binding affinity. Therefore, libraries derived from this scaffold are promising for screening against various cancer cell lines and other therapeutic targets.

Section 5: Safety and Handling

As a laboratory chemical, 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one and its analogs require careful handling.

-

GHS Hazard Classification (based on analogs):

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a strategically designed chemical intermediate of significant value to the scientific research community. Its synthesis, achievable through a robust and well-understood Williamson ether synthesis followed by intramolecular Friedel-Crafts acylation, provides reliable access to this versatile scaffold. The presence of multiple reaction handles—the bromo group, the ketone, and the adjacent methylene—allows for systematic and diverse chemical modifications. This makes it an ideal starting point for the development of novel compound libraries aimed at discovering new therapeutic agents, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery and development programs.

References

- RSC Publishing. (2019, September 2).

- Smolecule.

- Asati, V., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one.

- RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry.

- Boruah, J., et al. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.

- MedCrave. (2016, September 28).

- Chemistry Steps.

- IJSDR. Study of Benzofuran Derivatives and their Biological Significance.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

Advanced Synthesis, Structural Characterization, and Medicinal Utility

Executive Summary

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one represents a highly specialized halogenated bicyclic scaffold in organic synthesis. Distinguished by its coumaran-3-one core, this compound serves as a critical divergent intermediate in the discovery of kinase inhibitors, antifungals, and receptor modulators. Its unique substitution pattern—featuring a reactive carbonyl at C3 and an orthogonal bromine "handle" at C7—enables dual-vector functionalization, making it a cornerstone in fragment-based drug design (FBDD).

This guide provides a rigorous technical analysis of its synthesis, chemical reactivity, and application in pharmaceutical development.

Chemical Identity & Structural Logic[1][2]

Nomenclature and Classification

-

IUPAC Name: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

-

Common Scaffolds: Coumaran-3-one, 3-Cumaranone.

-

Molecular Formula:

-

Molecular Weight: 227.06 g/mol

Structural Analysis

The molecule is built upon a dihydrobenzofuran framework. The numbering system is critical for synthetic planning:

-

Position 1 (Oxygen): Defines the heterocyclic nature.

-

Position 3 (Ketone): Provides a site for condensation (e.g., Knoevenagel) or reduction.

-

Position 5 (Methyl): An electron-donating group that mildly activates the ring but primarily serves as a hydrophobic anchor in protein binding pockets.

-

Position 7 (Bromine): The strategic "handle." Located ortho to the ether oxygen, this position is sterically crowded but electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

High-Fidelity Synthesis Protocol

Author's Note: The following protocol is designed based on the "Phenoxyacetic Acid Cyclization" route. This method is selected for its reliability, scalability, and avoidance of heavy metal contamination in early steps.[1]

Retrosynthetic Analysis

The most robust disconnection involves the formation of the furanone ring via Intramolecular Friedel-Crafts Acylation . This traces the target back to (2-bromo-4-methylphenoxy)acetic acid , which is readily accessible from 2-bromo-4-methylphenol .

Step-by-Step Methodology

Phase 1: Precursor Assembly (Williamson Ether Synthesis)

Reagents: 2-Bromo-4-methylphenol, Chloroacetic acid, NaOH (aq), Reflux.

-

Solubilization: Dissolve 2-bromo-4-methylphenol (1.0 eq) in 20% NaOH solution. The phenoxide anion is generated in situ, indicated by a slight color shift.

-

Alkylation: Add chloroacetic acid (1.2 eq) dropwise. Heat the mixture to reflux (100°C) for 4–6 hours.

-

Acidification: Cool to

and acidify with concentrated HCl to pH 1. The product, (2-bromo-4-methylphenoxy)acetic acid , will precipitate. -

Purification: Recrystallize from ethanol/water to remove unreacted phenol.

Phase 2: Ring Closure (Intramolecular Acylation)

Reagents: Thionyl Chloride (

-

Activation: Suspend the dried phenoxyacetic acid derivative in anhydrous DCM. Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (-

Intermediate: This forms the corresponding acid chloride .

-

-

Cyclization: Cool the solution to

. Add anhydrous-

Critical Control: Maintain temperature

to prevent intermolecular polymerization.

-

-

Quench: Pour the reaction mixture over crushed ice/HCl. Extract with DCM.

-

Isolation: Wash the organic layer with brine, dry over

, and concentrate. The resulting solid is 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one .

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercially available phenols to the target coumaran-3-one scaffold.

Analytical Characterization Data

Self-Validating Metrics for Quality Control

| Technique | Expected Signal / Parameter | Structural Assignment |

| 1H NMR (CDCl3) | Methyl group at C5 | |

| Methylene protons at C2 (characteristic of 3-one) | ||

| Aromatic proton at C4 | ||

| Aromatic proton at C6 (deshielded by Br) | ||

| 13C NMR | ~198 ppm | Carbonyl (C3 ketone) |

| ~75 ppm | C2 Methylene (adjacent to Oxygen) | |

| Mass Spec | M+ / M+2 (1:1 ratio) | Characteristic Bromine isotope pattern (79Br/81Br) |

| IR | ~1710 cm⁻¹ | Strong C=O stretch (cyclic ketone) |

Applications in Drug Discovery

The utility of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one lies in its ability to serve as a bi-functional core .

The C7 "Bromine Handle" Strategy

The bromine atom at position 7 is electronically unique. Being adjacent to the ring oxygen, it is deactivated towards nucleophilic aromatic substitution but highly active for Palladium-catalyzed cross-couplings .

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl complexity, common in kinase inhibitors (e.g., targeting VEGFR or EGFR).

-

Buchwald-Hartwig Amination: Coupling with morpholines or piperazines creates solubility-enhancing side chains.

The C3 Carbonyl Reactivity

The ketone at C3 is not just a passive spectator; it is a reactive center for scaffold expansion.

-

Aurone Synthesis: Condensation with benzaldehydes yields Aurones (2-benzylidenebenzofuran-3-ones), a class of potent antioxidants and anticancer agents.

-

Reduction: Reduction with

yields the alcohol, which can be dehydrated to form the aromatic benzofuran core if desired.

Divergent Synthesis Diagram

Figure 2: Divergent synthetic utility showing access to three distinct pharmacological classes.

Safety & Handling (MSDS Summary)

-

Hazards: Skin irritant (H315), Serious eye irritation (H319), STOT-SE (H335).[4]

-

Handling: The compound is an alkylating agent precursor and a halogenated organic. Use standard Schlenk techniques or a fume hood.

-

Storage: Store under inert atmosphere (

) at 2–8°C. Light sensitive (due to C-Br bond lability over time).

References

-

PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one Compound Summary. National Library of Medicine. [Link]

-

Reddy, K. A., et al. (1999).[5] Novel Antidiabetic and Hypolipidemic Agents.[5] 3. Benzofuran-Containing Thiazolidinediones.[5] Journal of Medicinal Chemistry, 42(11), 1927–1940.[5] [Link]

Sources

- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one . Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational predictions to offer a robust resource for researchers in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, also known as 7-bromo-5-methyl-coumaran-3-one, is a halogenated derivative of the 2,3-dihydro-1-benzofuran-3-one core structure. The presence of a bromine atom at the 7-position and a methyl group at the 5-position of the benzofuran ring system significantly influences its electronic properties and potential biological activity. Benzofuran derivatives are of considerable interest in drug discovery, with various analogs exhibiting a wide range of pharmacological effects.

The fundamental structure consists of a fused benzene and dihydrofuran ring system, with a ketone functional group at the 3-position of the furanone ring.

Molecular Formula: C₉H₇BrO₂

Molecular Weight: 227.06 g/mol

CAS Number: 35700-48-2 (for the related 7-Bromo-5-methylbenzofuran)

Tabulated Physical Properties

The following table summarizes the key physical properties of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one. The data is primarily derived from computational predictions for the closely related analog, 7-Bromo-2,3-dihydro-1-benzofuran-3-one, and serves as a reliable estimate.

| Property | Value (Predicted) | Source |

| Molecular Weight | 227.06 g/mol | Calculated |

| XLogP3-AA | 2.5 | PubChem (CID 4137896)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (CID 4137896)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (CID 4137896)[1] |

| Rotatable Bond Count | 0 | PubChem (CID 4137896)[1] |

| Exact Mass | 225.96294 Da | PubChem (CID 4137896)[1] |

| Monoisotopic Mass | 225.96294 Da | PubChem (CID 4137896)[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem (CID 4137896)[1] |

| Heavy Atom Count | 12 | PubChem (CID 4137896)[1] |

| Complexity | 199 | PubChem (CID 4137896)[1] |

| Boiling Point | ~254.4±29.0 °C | ChemicalBook (for 7-Bromo-2,3-dihydro-1-benzofuran)[2] |

| Density | ~1.582±0.06 g/cm³ | ChemicalBook (for 7-Bromo-2,3-dihydro-1-benzofuran)[2] |

| Appearance | White to light yellow solid | ChemicalBook (for 7-Bromo-2,3-dihydro-1-benzofuran)[2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns influenced by the bromine and methyl substituents. The methylene protons adjacent to the carbonyl group (at C2) will likely appear as a singlet or a doublet around δ 3.5-4.5 ppm. The methyl group protons at C5 should present as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (δ > 190 ppm), the aromatic carbons (δ 100-160 ppm), the methylene carbon (δ ~40-50 ppm), and the methyl carbon (δ ~15-25 ppm). The carbon atoms attached to the bromine and oxygen will show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1690-1720 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons (around 2900-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations for the ether linkage (around 1000-1300 cm⁻¹). The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M⁺+2 peaks) will be a key diagnostic feature. Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the dihydrofuran ring.

Synthesis and Reactivity Insights

The synthesis of 2,3-dihydro-1-benzofuran-3-ones can be approached through various synthetic strategies. A common method involves the intramolecular cyclization of a suitably substituted 2-halophenoxyacetic acid or related precursors. For 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, a plausible synthetic route could start from 2,4-dibromo-6-methylphenol.

Conceptual Synthetic Workflow

Caption: A potential synthetic pathway to the target compound.

The reactivity of this molecule is governed by the ketone functionality and the electron-deficient aromatic ring. The ketone can undergo typical reactions such as reduction to an alcohol, reductive amination, and aldol-type condensations. The aromatic ring can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing groups.

Safety and Handling

Based on the hazard information for the structurally similar 7-Bromo-2,3-dihydro-1-benzofuran-3-one, the target compound should be handled with care.[1] It is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a compound of interest for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is sparse, this technical guide provides a solid foundation of its predicted physical and chemical properties based on reliable computational data and analysis of closely related structures. The information presented here should aid researchers in the design of new experiments, the interpretation of analytical data, and the safe handling of this and similar molecules.

References

-

Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PMC. Available at: [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896. PubChem. Available at: [Link]

Sources

- 1. 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]

- 3. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of a chemical entity in research and pharmaceutical applications. This guide addresses the current knowledge gap regarding the solubility of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one. In the absence of publicly available experimental data, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility characteristics of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the analytical methodologies required for accurate quantification. The causality behind experimental choices is explained to ensure a robust and self-validating approach to data generation.

Introduction: The Criticality of Solubility in Chemical Development

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a substituted benzofuran derivative, a class of compounds known for a wide range of biological activities.[1] The journey of a compound from a laboratory curiosity to a viable candidate for pharmaceutical or other applications is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[2] Solubility impacts everything from in vitro assay performance and reliability to in vivo pharmacokinetics, including absorption and bioavailability.[3] A well-characterized solubility profile is, therefore, not merely a data point but a cornerstone of informed decision-making in the development pipeline.

This guide is structured to provide both the foundational knowledge and the practical, step-by-step methodologies to thoroughly characterize the solubility of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

Physicochemical Properties and Theoretical Solubility Considerations

While experimental data is the gold standard, an initial theoretical assessment can guide experimental design.

Table 1: Physicochemical Properties of Related Compounds

| Property | 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one | 7-Bromo-2,3-dihydro-1-benzofuran-3-one |

| Molecular Formula | C₉H₇BrO₂ | C₈H₅BrO₂ |

| Molecular Weight | ~227.05 g/mol | 213.03 g/mol [4] |

| Structure | A benzofuranone core with bromo and methyl substituents. | A benzofuranone core with a bromo substituent.[4] |

The structure of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, with its aromatic ring, halogen substituent, and ketone functional group, suggests it is likely a poorly water-soluble compound.[2] The presence of the methyl group, compared to its demethylated analog, may slightly increase its lipophilicity.

Several factors will critically influence its solubility:

-

pH: The molecule does not possess strongly acidic or basic functional groups that would ionize within the physiological pH range of 1.2 to 6.8.[5][6][7][8] Therefore, its solubility is expected to be largely independent of pH in this range.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material can significantly impact its solubility.[9] A stable crystalline lattice requires more energy to break, resulting in lower solubility compared to a metastable or amorphous form. Characterization of the solid-state properties is a crucial, albeit often overlooked, aspect of solubility studies.

-

Solvent Polarity: The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in organic solvents, particularly those with moderate polarity that can engage in dipole-dipole interactions with the ketone group.

Experimental Determination of Solubility

Two primary types of solubility are determined in a drug discovery and development setting: thermodynamic and kinetic solubility.[3]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution.[10][11][12] It is the most accurate measure and is critical for pre-formulation and late-stage development.[3][11] The shake-flask method is the most common approach.[13]

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a stock solution of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one in 100% DMSO at a high concentration (e.g., 10 mM).

-

Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours. [14]4. Detection of Precipitation: Quantify the amount of precipitated material.

-

Nephelometry: This is a high-throughput method that measures the scattering of light by suspended particles. [3][15][16][17]The intensity of scattered light is proportional to the amount of insoluble compound. [17][18] * Direct UV or HPLC: For this method, the plate is filtered to remove any precipitate, and the concentration of the compound remaining in the solution is measured by UV-Vis spectroscopy or HPLC. [3]

-

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for thermodynamic solubility due to its specificity and accuracy. [10][11]

-

Solvent Selection: Choose a solvent that completely dissolves the compound and is compatible with the mobile phase. [19]Acetonitrile or methanol are common starting points.

-

Column Selection: A reversed-phase C18 column is a robust choice for a molecule of this nature. [20]3. Mobile Phase Optimization: Start with a simple isocratic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid) and adjust the ratio to achieve a good peak shape and a reasonable retention time (typically 2-10 minutes). [20]4. Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound by running a UV scan of a standard solution.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown solubility samples.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method suitable for kinetic solubility assays where high throughput is required. [10][21]

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.

-

Create a Calibration Curve: Prepare a set of standard solutions of known concentrations. [22]Measure the absorbance of each at the predetermined λmax and plot absorbance versus concentration to confirm a linear relationship (Beer's Law). [21]3. Measure Sample Absorbance: Measure the absorbance of the filtered solubility samples.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the solubility samples.

Data Presentation and Interpretation

The generated solubility data should be presented clearly and concisely.

Table 2: Example Solubility Data for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| pH 4.5 Buffer | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Water | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | Kinetic |

A general goal for aqueous solubility in early drug discovery is often cited as >60 µg/mL. [3]Values below this threshold may indicate potential challenges with oral absorption and may necessitate formulation strategies to enhance solubility. [2][23]

Conclusion

While direct solubility data for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is not currently available in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By systematically applying the shake-flask method for thermodynamic solubility and a high-throughput kinetic assay, researchers can generate the robust data required to make informed decisions in their research and development programs. The choice of analytical methodology, proper experimental execution, and careful data interpretation are all critical steps in building a comprehensive and reliable solubility profile for this and other novel chemical entities.

References

- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

-

Kern, S. E. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020, May 13). HPLC method development and in vitro dissolution kinetics of amlodipine tablets under biowaiver conditions. Retrieved from [Link]

-

PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Retrieved from [Link]

-

PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

BMG LABTECH. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

Solitek Pharma. (n.d.). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

-

ACS Publications. (2021, July 29). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. Retrieved from [Link]

-

ACS Publications. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

-

OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

-

PMC - NIH. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

-

ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Characteristics for Solid-State Limited Solubility. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Vedantu. (n.d.). Nephelometry: Principle, Types & Applications Explained. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

-

YouTube. (2025, December 19). Why Does pH Influence A Substance's Dissolution? Retrieved from [Link]

-

Taylor & Francis. (n.d.). Full article: Solid state characterization, solid dispersions, solubility enhancement, drug dissolution and drug release. Retrieved from [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentNephelometry Documentation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Retrieved from [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]

-

FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

-

askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]

-

Nature. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nephelometry – Knowledge and References. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. How does pH affect solubility? - askIITians [askiitians.com]

- 9. solitekpharma.com [solitekpharma.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. evotec.com [evotec.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Nephelometry: Principle, Types & Applications Explained [vedantu.com]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. asianjpr.com [asianjpr.com]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. rootspress.org [rootspress.org]

- 22. researchgate.net [researchgate.net]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

"7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one" safety information

[1][2]

Executive Summary & Chemical Identity

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a bicyclic ketone featuring a fused benzene and dihydrofuran ring system. Characterized by a bromine atom at the C7 position and a methyl group at the C5 position, it serves as a high-value scaffold for the synthesis of bioactive benzofuran derivatives. Its dual functionality—an aryl bromide for cross-coupling and a cyclic ketone for condensation—makes it a versatile electrophile in drug discovery campaigns.

Chemical Profile Table

| Property | Specification |

| CAS Number | 1153450-24-8 |

| IUPAC Name | 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one |

| Synonyms | 7-Bromo-5-methylcoumaran-3-one; 5-Methyl-7-bromo-3-benzofuranone |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol |

| SMILES | CC1=CC(Br)=C2OCC(=O)C2=C1 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited, its structural class (halogenated benzofuranones) dictates a strict safety profile based on verified analogs (e.g., CAS 519018-52-1). The compound is classified as a reactive irritant.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Hazard Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling, Storage, & Stability

This compound possesses two reactive centers (aryl bromide and ketone), requiring specific environmental controls to prevent degradation or inadvertent side reactions.

Storage Protocol

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The aryl bromide moiety can be sensitive to light-induced homolysis over extended periods, and the ketone is susceptible to moisture.

-

Temperature: Refrigerate (2–8°C ) for long-term stability.

-

Container: Amber glass vials with PTFE-lined caps to prevent light exposure and leaching.

Engineering Controls

-

Ventilation: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of >100 fpm.

-

Static Control: Use non-sparking tools. Ground all equipment when transferring bulk powder to prevent electrostatic discharge (ESD) ignition.

Synthesis & Reactivity Context

The utility of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one lies in its orthogonal reactivity. The diagram below illustrates the standard workflow for derivatizing this scaffold in a drug development context.

Reactivity Workflow Diagram

Figure 1: Orthogonal reactivity map showing the three primary sites for chemical modification: the C7 bromine (red), the C3 ketone (yellow), and the C2 alpha-carbon (green).

Experimental Considerations

-

C7-Bromine Lability: The position of the bromine (ortho to the ether oxygen) electronically activates it for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), often requiring milder conditions than standard aryl bromides.

-

C3-Ketone Reactivity: The ketone is constrained in a 5-membered ring, increasing ring strain and electrophilicity compared to acyclic analogs. It readily undergoes condensation or reduction.

Emergency Response Protocols

Every laboratory utilizing this compound must implement the following self-validating response triggers.

Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don nitrile gloves (double-gloving recommended), lab coat, and full-face shield or safety goggles.